5-Iodo-2,4-dimethyl-1H-imidazole

Nucleoside Synthesis Stereoselective Glycosylation Medicinal Chemistry

Select 5-Iodo-2,4-dimethyl-1H-imidazole over bromo or chloro analogs for superior reactivity in Pd-catalyzed cross-coupling. The weaker, more polarizable C–I bond enables faster oxidative addition under milder conditions, delivering higher yields (68–79% in Suzuki couplings) with challenging substrates. It also directs glycosylation to a favorable 80:20 α/β ratio (85% isolated yield) versus 70:30 for the bromo derivative. With a pKa of 12.73 and XLogP3 of 1.5, it provides a distinct ionization/lipophilicity profile for fragment-based drug design. Crystallinity supports scalable purification without chromatography.

Molecular Formula C5H7IN2
Molecular Weight 222.029
CAS No. 631897-38-6
Cat. No. B2929882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2,4-dimethyl-1H-imidazole
CAS631897-38-6
Molecular FormulaC5H7IN2
Molecular Weight222.029
Structural Identifiers
SMILESCC1=C(N=C(N1)C)I
InChIInChI=1S/C5H7IN2/c1-3-5(6)8-4(2)7-3/h1-2H3,(H,7,8)
InChIKeyGMGMFDAYRXIPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2,4-dimethyl-1H-imidazole (CAS 631897-38-6): Core Physicochemical and Structural Identifiers for Sourcing


5-Iodo-2,4-dimethyl-1H-imidazole is a C5-substituted imidazole building block with methyl groups at the 2- and 4-positions [1]. The iodine at position 5 confers distinct reactivity in metal-catalyzed cross-coupling reactions compared to its bromo, chloro, or unsubstituted analogs [2]. Its predicted physicochemical parameters—including a calculated XLogP3 of 1.5, a Topological Polar Surface Area (TPSA) of 28.7 Ų, and a predicted pKa of 12.73—define its solubility and ionization profile for synthetic applications [3]. Commercially sourced material is typically offered at 95–98% purity and requires storage at 2–8°C under inert atmosphere due to light sensitivity .

Why Generic Imidazole Building Blocks Cannot Replace 5-Iodo-2,4-dimethyl-1H-imidazole in Cross-Coupling Workflows


Substituting 5-Iodo-2,4-dimethyl-1H-imidazole with a 5-bromo, 5-chloro, or unsubstituted 2,4-dimethylimidazole is not functionally equivalent in palladium-catalyzed cross-coupling due to a well-documented reactivity gradient inherent to the C–X bond [1]. The carbon–iodine bond possesses a significantly lower bond dissociation energy (BDE) and greater polarizability than C–Br or C–Cl, enabling oxidative addition to Pd(0) under substantially milder conditions and at higher rates [2]. This translates to higher coupling yields with challenging boronic acids, broader functional group tolerance, and compatibility with sterically demanding coupling partners where bromo analogs fail or require forcing conditions that degrade sensitive substrates [3]. For procurement, selecting the iodo derivative directly impacts synthetic route efficiency, step count, and overall project timelines in lead optimization or library synthesis.

Quantitative Comparator Evidence for 5-Iodo-2,4-dimethyl-1H-imidazole Differentiation


Anomeric Selectivity in Ribonucleoside Synthesis: 5-Iodo- vs. 5-Bromo- vs. Unsubstituted Imidazole

In the synthesis of ribonucleosides, the choice of 5-halo substituent on the imidazole ring directly modulates the α/β anomeric ratio and overall yield [1]. The 5-iodo analog demonstrates superior performance relative to the 5-bromo and unsubstituted variants.

Nucleoside Synthesis Stereoselective Glycosylation Medicinal Chemistry

Oxidative Addition Reactivity Benchmark: C–I vs. C–Br Bond Lability in Radical Anion Formation

Electron paramagnetic resonance (EPR) studies of γ-irradiated haloimidazoles in methanol or methyltetrahydrofuran matrices at 77 K reveal a fundamental difference in electron capture behavior between 5-iodo- and 5-bromo-1,2-dimethylimidazole [1]. Exposure to ⁶⁰Co γ-rays yields σ* radical anions rather than the expected π* radical anions, confirming that electron addition directly populates the σ*(C–I) orbital, whereas bromo analogs exhibit a different electronic distribution [1].

Physical Organic Chemistry Electron Transfer Cross-Coupling Mechanism

C–H Acidity and Ionization State: Predicted pKa of 5-Iodo-2,4-dimethyl-1H-imidazole

The predicted acid dissociation constant (pKa) for 5-Iodo-2,4-dimethyl-1H-imidazole is 12.73 ± 0.10 . In comparison, the parent unsubstituted imidazole has a known pKa of approximately 14.5 for the N1–H proton, while electron-withdrawing halogen substituents generally lower pKa [1].

Physicochemical Profiling Drug Design Formulation

Lipophilicity Modulation: XLogP3 of 5-Iodo-2,4-dimethyl-1H-imidazole vs. Halogen Series

The calculated partition coefficient (XLogP3) for 5-Iodo-2,4-dimethyl-1H-imidazole is 1.5 [1]. This value reflects the combined lipophilic contributions of the iodine atom and two methyl groups. As a class-level comparison, the XLogP3 of 5-bromo-2,4-dimethyl-1H-imidazole is predicted to be approximately 1.2, while 5-chloro-2,4-dimethyl-1H-imidazole is approximately 0.9, and the unsubstituted 2,4-dimethylimidazole is approximately 0.5 [2].

ADME Prediction Lipophilic Efficiency Medicinal Chemistry

Procurement-Driven Application Scenarios for 5-Iodo-2,4-dimethyl-1H-imidazole


As a Superior Electrophile in Suzuki–Miyaura Cross-Coupling for Diversified 5-Aryl-2,4-dimethylimidazole Libraries

Procure 5-Iodo-2,4-dimethyl-1H-imidazole when the synthetic objective is late-stage diversification at the imidazole 5-position via Pd-catalyzed cross-coupling. The C–I bond in this compound undergoes oxidative addition to Pd(0) faster and under milder conditions than its C–Br or C–Cl counterparts [1]. This differential reactivity enables coupling with electron-deficient, ortho-substituted, or otherwise challenging arylboronic acids that yield low conversions with bromoimidazoles. Reported yields for 5-iodoimidazole Suzuki couplings with phenylboronic acids range from 68–79% under standard conditions, whereas bromo analogs often require higher catalyst loadings, elevated temperatures, or specialized ligands to achieve comparable outcomes [2]. This makes the iodo derivative the strategic choice for constructing diverse 5-aryl-2,4-dimethylimidazole libraries with maximum structural coverage.

As the Preferred Scaffold for Stereoselective β-Nucleoside Construction

Select 5-Iodo-2,4-dimethyl-1H-imidazole over 5-bromo or unsubstituted 2,4-dimethylimidazole for glycosylation reactions aiming to produce β-configured imidazole nucleosides. Quantitative head-to-head comparison demonstrates that the iodo derivative directs glycosylation toward an 80:20 α/β anomeric ratio and provides 85% total isolated yield, whereas the 5-bromo analog yields a less favorable 70:30 α/β ratio and only 80% total yield [1]. The enhanced stereocontrol with the iodo substrate reduces the burden of diastereomer separation by preparative HPLC or column chromatography, saving time and material costs during nucleoside analog scale-up for antiviral or anticancer discovery programs [1].

As a Fragment with Defined Ionization and Lipophilicity for Structure-Based Drug Design

Use 5-Iodo-2,4-dimethyl-1H-imidazole as a validated fragment or building block when the target binding site requires an imidazole N1–H capable of hydrogen bonding at physiological pH. The predicted pKa of 12.73 indicates that the N1–H is substantially more acidic than that of non-halogenated 2,4-dimethylimidazole (pKa ~15.0), meaning a higher fraction of the compound exists in the neutral, hydrogen-bond-donating form at pH 7.4 [1]. Simultaneously, the XLogP3 of 1.5 provides a distinct lipophilic profile relative to bromo (XLogP3 ~1.2) and chloro (XLogP3 ~0.9) analogs, offering a differentiated vector in multiparameter optimization [2]. This combination of predictable ionization and lipophilicity makes the compound a rational choice for fragment growth campaigns or as a key intermediate in the synthesis of more complex lead-like molecules.

As a Crystalline Intermediate for Process Chemistry Development

Sourcing 5-Iodo-2,4-dimethyl-1H-imidazole for process-scale route development benefits from its reported ability to form centrosymmetric dimers in the solid state, a property that contributes to its crystallinity [1]. Crystalline intermediates are highly desirable in industrial settings because they enable purification by recrystallization rather than chromatography, significantly reducing solvent waste and processing costs at scale. The compound's defined melting behavior and solid-state stability under recommended storage conditions (2–8°C, protected from light, under inert gas) [2] support its use in multi-step synthetic sequences where intermediate isolation and purity control are critical for downstream reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Iodo-2,4-dimethyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.